molecular formula C15H20N4O14P2 B1143125 CIDP-RIBOSE CAS No. 159501-36-7

CIDP-RIBOSE

Cat. No.: B1143125
CAS No.: 159501-36-7
M. Wt: 542.29 g/mol
InChI Key: KZFFJWPOKMETIG-MKEWTVTGSA-N
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Description

Cyclic inosine diphosphate-ribose (CIDP-RIBOSE) is a cyclic nucleotide that plays a significant role in cellular signaling. It is a derivative of inosine diphosphate-ribose and is known for its involvement in calcium signaling pathways. This compound is of particular interest due to its ability to modulate various physiological processes, including muscle contraction, neurotransmitter release, and immune responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclic inosine diphosphate-ribose typically involves the cyclization of inosine diphosphate-ribose. This process can be achieved through enzymatic or chemical methods. Enzymatic synthesis often utilizes specific enzymes such as ADP-ribosyl cyclase, which catalyzes the formation of the cyclic structure from inosine diphosphate-ribose. Chemical synthesis, on the other hand, may involve the use of cyclizing agents under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of cyclic inosine diphosphate-ribose is generally carried out using biotechnological approaches. Microbial transformation and enzymatic catalysis are commonly employed due to their efficiency and scalability. For instance, the use of genetically engineered microorganisms that express ADP-ribosyl cyclase can facilitate the large-scale production of cyclic inosine diphosphate-ribose. Additionally, purification processes such as chromatography are used to isolate and purify the compound to the required standards.

Chemical Reactions Analysis

Types of Reactions

Cyclic inosine diphosphate-ribose undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

    Hydrolysis: This reaction involves the cleavage of the cyclic structure, resulting in the formation of inosine diphosphate-ribose.

    Oxidation: Oxidative reactions can modify the ribose moiety or the inosine base, leading to the formation of different derivatives.

    Substitution: Substitution reactions can occur at various positions on the inosine base or the ribose ring, resulting in the formation of modified cyclic inosine diphosphate-ribose compounds.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and a suitable catalyst, such as an acid or base.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include inosine diphosphate-ribose, oxidized derivatives of cyclic inosine diphosphate-ribose, and various substituted cyclic inosine diphosphate-ribose compounds.

Scientific Research Applications

Cyclic inosine diphosphate-ribose has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study nucleotide cyclization and hydrolysis reactions.

    Biology: It plays a crucial role in calcium signaling pathways, which are essential for various cellular processes.

    Medicine: Research on cyclic inosine diphosphate-ribose has implications for understanding and treating diseases related to calcium signaling dysregulation, such as cardiac arrhythmias and neurodegenerative disorders.

    Industry: It is used in the development of biosensors and diagnostic tools due to its specific binding properties and signaling capabilities.

Mechanism of Action

Cyclic inosine diphosphate-ribose exerts its effects primarily through the modulation of calcium signaling pathways. It binds to and activates specific receptors on the cell membrane, leading to the release of calcium ions from intracellular stores. This increase in intracellular calcium concentration triggers various downstream signaling pathways that regulate physiological processes such as muscle contraction, neurotransmitter release, and immune responses.

Comparison with Similar Compounds

Similar Compounds

    Cyclic adenosine diphosphate-ribose (cADPR): Another cyclic nucleotide involved in calcium signaling.

    Nicotinic acid adenine dinucleotide phosphate (NAADP): A potent calcium-mobilizing agent.

    Inositol trisphosphate (IP3): A well-known second messenger in calcium signaling pathways.

Uniqueness

Cyclic inosine diphosphate-ribose is unique due to its specific binding properties and its ability to modulate calcium signaling in a distinct manner compared to other cyclic nucleotides. Its structure allows for specific interactions with certain receptors and enzymes, making it a valuable tool for studying calcium signaling and developing therapeutic agents.

Properties

CAS No.

159501-36-7

Molecular Formula

C15H20N4O14P2

Molecular Weight

542.29 g/mol

IUPAC Name

(2R,3R,4S,5S,13S,14S,15R,16R)-3,4,10,14,15-pentahydroxy-8-oxido-8,10-dioxo-7,9,11,25,26-pentaoxa-1,19,21-triaza-17-azonia-8λ5,10λ5-diphosphapentacyclo[15.6.1.12,5.113,16.018,23]hexacosa-17(24),18(23),19-trien-22-one

InChI

InChI=1S/C15H20N4O14P2/c20-8-5-1-29-34(25,26)33-35(27,28)30-2-6-9(21)11(23)15(32-6)19-4-18(14(31-5)10(8)22)7-12(19)16-3-17-13(7)24/h3-6,8-11,14-15,20-23H,1-2H2,(H2-,16,17,24,25,26,27,28)/t5-,6-,8+,9+,10+,11+,14+,15+/m0/s1

InChI Key

KZFFJWPOKMETIG-MKEWTVTGSA-N

Isomeric SMILES

C1[C@H]2[C@H]([C@H]([C@@H](O2)N3C=[N+]([C@H]4[C@@H]([C@@H]([C@@H](O4)COP(=O)(OP(=O)(O1)[O-])O)O)O)C5=C3C(=O)NC=N5)O)O

Canonical SMILES

C1C2C(C(C(O2)N3C=[N+](C4C(C(C(O4)COP(=O)(OP(=O)(O1)[O-])O)O)O)C5=C3C(=O)NC=N5)O)O

Origin of Product

United States

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